molecular formula C10H14ClNO2S B15091024 4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B15091024
M. Wt: 247.74 g/mol
InChI Key: ZKGBKFAJNTXLHH-UHFFFAOYSA-N
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Description

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents.

    Thiophene derivatives: Compounds with a thiophene ring but different functional groups.

Uniqueness

4-(Thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride is unique due to the combination of the thiophene ring and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7;/h1-2,6,8-9,11H,3-5H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGBKFAJNTXLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CSC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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